molecular formula C22H28N2O6S B5480240 (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5480240
M. Wt: 448.5 g/mol
InChI Key: HAMNCJRLHHLKDJ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .

Properties

IUPAC Name

(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-6-24(7-2)31(26,27)17-10-12-19(28-3)18(15-17)23-22(25)13-9-16-8-11-20(29-4)21(14-16)30-5/h8-15H,6-7H2,1-5H3,(H,23,25)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNCJRLHHLKDJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.